molecular formula C12H15BrN4O2 B2746949 N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide CAS No. 2094830-43-8

N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide

Cat. No.: B2746949
CAS No.: 2094830-43-8
M. Wt: 327.182
InChI Key: AUEISVQUTJESKG-UHFFFAOYSA-N
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Description

N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide typically involves multi-step reactions. One common method includes the initial formation of the imidazo[1,2-a]pyrazine core, followed by bromination and subsequent functionalization with a methoxypentanamide group. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their functional groups and substitution patterns.

    Imidazo[1,2-a]pyrimidines: Another class of compounds with a similar core but different heteroatoms and functional groups.

Uniqueness

N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)-5-methoxypentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4O2/c1-19-5-3-2-4-12(18)16-10-8-17-7-9(13)14-6-11(17)15-10/h6-8H,2-5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEISVQUTJESKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=O)NC1=CN2C=C(N=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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